![molecular formula C23H18N2O4 B13136946 (5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)
(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione belongs to the 1,3-diazinane-trione family, characterized by a six-membered heterocyclic core with three ketone groups. Its structure features a 3,5-dimethylphenyl substituent at position 1 and a (5-phenylfuran-2-yl)methylidene group at position 3. The E-configuration of the methylidene bond ensures stereochemical stability, which is critical for its physicochemical and biological properties .
These analogs are often studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Biological Activity
The compound (5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H18N2O3, with a molecular weight of 386.4 g/mol. Its structure features a diazinane core with various substituents that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H18N2O3 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | This compound |
InChI Key | FECLMXXIAKYNPH-QGOAFFKASA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of 3,5-dimethylbenzaldehyde with 5-phenylfuran-2-carbaldehyde under acidic or basic conditions.
- Cyclization : Subsequent cyclization reactions form the diazinane ring structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of similar diazinane derivatives. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interaction with key regulatory proteins involved in cell cycle control .
Antimicrobial Properties
Preliminary investigations suggest that compounds with similar structures possess antimicrobial activity against various pathogens:
- Case Study : A related study found that derivatives of diazinane exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
- Study on Anticancer Effects : A novel series of triazine derivatives demonstrated cytotoxic effects in colon cancer cell lines (DLD-1 and HT-29) through apoptosis induction . This suggests that the diazinane framework may share similar mechanisms.
- Antimicrobial Evaluation : A study evaluating the antimicrobial activity of related compounds found that certain structural modifications enhanced efficacy against Staphylococcus aureus and Klebsiella pneumoniae .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can regioselectivity be controlled?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions for introducing the furan moiety, followed by a Knoevenagel condensation to form the methylidene bridge. Regioselectivity in furan substitution can be controlled using directing groups (e.g., electron-withdrawing substituents) or microwave-assisted synthesis to enhance reaction specificity .
- Key Considerations : Monitor reaction progress via TLC and HPLC, and optimize solvent systems (e.g., DMF for polar intermediates) to minimize side products.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Techniques :
- NMR : 1H- and 13C-NMR to confirm substituent positions and stereochemistry. Aromatic protons in the 3,5-dimethylphenyl group appear as singlets due to symmetry .
- IR : Stretching vibrations at ~1700 cm−1 confirm carbonyl groups in the diazinane-trione core .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Q. What are the best practices for X-ray crystallographic analysis of this compound?
- Procedure : Grow single crystals via slow evaporation in a solvent mixture (e.g., chloroform/methanol). Use SHELX software for structure solution and refinement, focusing on resolving torsional angles of the methylidene group and π-π stacking interactions between aromatic rings .
- Data Interpretation : Compare experimental bond lengths (e.g., C=O at ~1.22 Å) with DFT-calculated values to validate accuracy .
Advanced Research Questions
Q. How do substituents on the phenyl and furan rings influence electronic properties and reactivity?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The 3,5-dimethylphenyl group enhances steric hindrance, reducing aggregation, while the phenylfuran moiety increases π-conjugation, affecting UV-Vis absorption .
- Experimental Validation : Compare Hammett constants of substituents with reaction rates in nucleophilic additions to quantify electronic effects .
Q. What strategies address diastereoselectivity challenges during cyclization or methylidene formation?
- Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to enforce stereocontrol.
- Optimize solvent polarity (e.g., THF vs. toluene) to favor specific transition states. Evidence from furanone synthesis shows diastereoselectivity improvements under cryogenic conditions .
Q. How can computational models predict biological interactions, such as enzyme inhibition?
- Methodology :
- Conduct molecular docking (e.g., AutoDock Vina) to simulate binding with target proteins (e.g., kinases). The methylidene group may act as a Michael acceptor, forming covalent bonds with cysteine residues .
- Validate predictions with in vitro assays (e.g., IC50 measurements) and SAR studies on analogs with modified furan substituents .
Q. How do crystallographic packing interactions affect physicochemical stability?
- Analysis : Use Mercury software to analyze crystal packing. The title compound’s trione core forms hydrogen bonds (N–H···O), while π-π stacking between phenyl rings stabilizes the lattice, as seen in related diazinane derivatives .
- Implications : Reduced solubility in nonpolar solvents due to dense packing; consider co-crystallization with solubilizing agents .
Q. Data Contradiction Resolution
Q. Discrepancies in reported melting points: How to validate purity and polymorphism?
- Steps :
- Perform DSC/TGA to distinguish polymorphs (e.g., enantiotropic transitions).
- Compare PXRD patterns with simulated data from single-crystal structures to confirm phase identity .
Q. Conflicting NMR assignments for methylidene protons: What experimental controls are essential?
- Best Practices :
- Use 1H-1H COSY and NOESY to resolve coupling patterns and spatial proximity.
- Synthesize deuterated analogs or employ 13C-labeled precursors to trace signal origins .
Q. Methodological Tables
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 1,3-diazinane-2,4,6-trione scaffold is highly modular, allowing diverse substitutions that influence solubility, reactivity, and bioactivity. Below is a comparative analysis of key analogs:
Preparation Methods
General Synthetic Strategy
The preparation of this compound can be logically divided into two main stages:
- Synthesis of the 1,3-diazinane-2,4,6-trione (barbituric acid) core
- Introduction of the 3,5-dimethylphenyl and (5-phenylfuran-2-yl)methylidene substituents
Preparation of the 1,3-Diazinane-2,4,6-trione Core
The 1,3-diazinane-2,4,6-trione ring system is commonly synthesized by the condensation of urea with diethyl malonate or its derivatives under basic or acidic conditions. This cyclization forms the barbituric acid scaffold, which serves as the starting point for further functionalization.
Introduction of the 3,5-Dimethylphenyl Group at N-1
The N-1 substitution with a 3,5-dimethylphenyl group can be achieved via N-alkylation or N-arylation reactions. Typically, this involves:
- Reacting barbituric acid or its derivatives with 3,5-dimethylphenyl halides (e.g., bromide or chloride) under basic conditions to facilitate nucleophilic substitution at the nitrogen atom.
- Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed for N-arylation using 3,5-dimethylphenyl amines or halides.
Formation of the 5-[(5-phenylfuran-2-yl)methylidene] Substituent
The 5-position of the barbituric acid ring is reactive towards Knoevenagel condensation reactions. The preparation involves:
- Condensation of the barbituric acid derivative (already substituted at N-1) with 5-phenylfuran-2-carbaldehyde under basic or acidic catalysis.
- This reaction forms the exocyclic double bond (methylidene) at position 5, linking the barbituric acid core to the 5-phenylfuran moiety.
Detailed Preparation Methods
Stepwise Synthesis Protocol
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Cyclization | Urea + Diethyl malonate, NaOEt or acid catalyst | Formation of barbituric acid core |
2 | N-Arylation | Barbituric acid + 3,5-dimethylphenyl halide, base | N-1 substituted barbituric acid derivative |
3 | Knoevenagel Condensation | N-substituted barbituric acid + 5-phenylfuran-2-carbaldehyde, piperidine or ammonium acetate catalyst | Formation of (5E)-methylidene derivative |
Representative Experimental Conditions
- Cyclization: Diethyl malonate (1 eq) and urea (1 eq) are refluxed in ethanol with sodium ethoxide as a base for several hours until the barbituric acid precipitates.
- N-Arylation: The barbituric acid is dissolved in DMF, and 3,5-dimethylphenyl bromide (1.1 eq) is added with potassium carbonate as base; the mixture is stirred at 80°C for 12 hours.
- Knoevenagel Condensation: The N-substituted barbituric acid and 5-phenylfuran-2-carbaldehyde are mixed in ethanol with catalytic piperidine and refluxed for 4-6 hours to yield the final product.
Research Findings and Optimization
- The Knoevenagel condensation proceeds with high stereoselectivity, favoring the (5E)-isomer due to thermodynamic stability.
- Solvent choice influences yield; ethanol and methanol are preferred for environmental and solubility reasons.
- Base catalysts such as piperidine or ammonium acetate provide good yields and mild reaction conditions.
- N-arylation efficiency improves with polar aprotic solvents like DMF or DMSO and stronger bases such as potassium carbonate or cesium carbonate.
- Purification typically involves recrystallization or column chromatography to isolate the pure compound.
Data Summary Table
Parameter | Conditions/Values | Notes |
---|---|---|
Cyclization temperature | Reflux in ethanol (~78°C) | 4-6 hours |
N-Arylation solvent | DMF or DMSO | Polar aprotic solvent preferred |
N-Arylation base | K2CO3 or Cs2CO3 | Facilitates nucleophilic substitution |
Knoevenagel catalyst | Piperidine or ammonium acetate | Mild base catalyst |
Knoevenagel solvent | Ethanol or methanol | Good solubility and environmentally benign |
Reaction time (Knoevenagel) | 4-6 hours | Monitored by TLC |
Product stereochemistry | (5E)-isomer predominantly | Confirmed by NMR |
Purification | Recrystallization or silica gel chromatography | Yields pure compound |
Properties
Molecular Formula |
C23H18N2O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H18N2O4/c1-14-10-15(2)12-17(11-14)25-22(27)19(21(26)24-23(25)28)13-18-8-9-20(29-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,26,28)/b19-13+ |
InChI Key |
QGFJVFPBNBXCRV-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.